Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate
Description
Methyl (S)-3-hydroxy-3-(p-tolyl)propanoate is a chiral ester featuring a hydroxyl group at the 3-position and a para-tolyl aromatic substituent. This compound is of significant interest in asymmetric synthesis and pharmaceutical research due to its stereochemical configuration and functional versatility.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
GANZSABMUMXELE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate can be achieved through several methods. One common approach involves the esterification of (s)-3-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(p-tolyl)propanoate or 3-carboxy-3-(p-tolyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(p-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity. The p-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural analogs, their substituents, and applications:
Physical and Spectral Properties
- NMR Trends: The para-tolyl group in Methyl 3-oxo-3-(p-tolyl)propanoate () shows aromatic proton signals at δ 7.88 (d, J = 7.9 Hz) and δ 7.26 (d, J = 7.6 Hz) in ¹H NMR, consistent with para-substituted aromatics . Chlorine substituents (e.g., ) downfield-shift adjacent carbonyl signals, as seen in Ethyl 3-chloro-2-oxo-3-(p-tolyl)propanoate (¹³C NMR: δ 195.0 for ketone) .
- Enantiomeric Purity: Compounds like tert-butyl (2R,3R)-3-hydroxy-3-(p-tolyl)propanoate () achieve >90% enantiomeric excess (ee) via chiral HPLC, a critical parameter for pharmaceutical intermediates .
Biological Activity
Methyl (S)-3-hydroxy-3-(p-tolyl)propanoate is a chiral compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and features a hydroxyl group attached to a propanoate backbone, with a p-tolyl substituent. This structure contributes to its biological activity, particularly in interactions with various biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) in the range of 6 to 12.5 µg/mL, indicating potent antimicrobial potential compared to standard antibiotics .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were evaluated against various cancer cell lines, including HepG2 (human liver carcinoma). The compound showed promising results with IC50 values indicating substantial cytotoxicity. For instance, related compounds in the same class demonstrated IC50 values as low as 6.525 µM, suggesting that structural modifications can enhance anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Variations in the aryl substituents and functional groups can significantly alter its pharmacological profile. For example, compounds with additional functional groups or different aromatic rings displayed enhanced binding affinities to biological targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound had a notable zone of inhibition against Candida albicans and Gram-negative bacteria, further supporting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound derivatives were tested against HepG2 cells. The findings revealed that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutic agents, suggesting the potential for development into novel anticancer therapies .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are established for the preparation of Methyl (s)-3-hydroxy-3-(p-tolyl)propanoate?
Answer:
The compound is typically synthesized via asymmetric reduction of a β-keto ester precursor, such as Methyl 3-oxo-3-(p-tolyl)propanoate. A common approach involves catalytic enantioselective hydrogenation or enzymatic reduction. For example, visible-light-driven asymmetric aldol reactions using glycinates and ketones under Lewis acid/photoredox dual catalysis (e.g., chiral N,N′-dioxide ligands with ytterbium(III)) can achieve high enantioselectivity (up to 98% ee) . Key parameters include solvent choice (e.g., dichloromethane), temperature control (e.g., 0°C to room temperature), and catalyst loading (1–5 mol%).
Advanced: How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Use chiral catalysts like Ru(BINAP) complexes or chiral N,N′-dioxide ligands paired with Yb(OTf)₃ to enhance stereocontrol .
- Reaction Conditions : Adjusting solvent polarity (e.g., EtOH/CO₂ mixtures for supercritical fluid chromatography) and light intensity (in photoredox catalysis) to stabilize transition states .
- Additives : Lewis acids (e.g., Mg(ClO₄)₂) can improve substrate coordination, while base additives (e.g., NaHCO₃) mitigate side reactions.
- Post-Synthesis Purification : Chiral stationary-phase chromatography (e.g., Daicel Chiralcel OX-3 columns with 90:10 CO₂/EtOH) resolves diastereomers, achieving >90% ee after purification .
Analytical: What chromatographic methods validate the enantiopurity and structural integrity of this compound?
Answer:
- Chiral HPLC/UPC2 : Utilize Daicel Chiralcel OX-3 columns with isocratic elution (CO₂/EtOH = 90:10, 1.5 mL/min flow rate). Retention times (e.g., 4.97–8.10 min) and peak resolution (>1.5) confirm enantiopurity .
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX Eclipse Plus) with acetonitrile/water gradients and MS detection quantify impurities (e.g., residual ketone intermediates) .
- Polarimetry : Measure specific rotation ([α]D²⁵ = −30.0 in CH₂Cl₂) to corroborate stereochemical consistency .
Structural Analysis: How is X-ray crystallography applied to confirm the absolute configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., CH₂Cl₂/hexane), and analyze using Cu-Kα radiation. For example, related β-hydroxy esters (e.g., tert-butyl derivatives) have been resolved with Flack parameters < 0.1, confirming (S)-configuration . Key metrics include bond angles (e.g., C-O-C ~110°) and torsional parameters of the p-tolyl group.
Mechanistic: What role do Lewis acids play in the stereoselective formation of β-hydroxy esters like this compound?
Answer:
Lewis acids (e.g., Yb(OTf)₃) coordinate to the carbonyl oxygen of the ketone substrate, polarizing the C=O bond and stabilizing the enolate intermediate. This lowers the activation energy for nucleophilic attack by glycinate derivatives, favoring a syn-aldol pathway. In photoredox systems, the catalyst generates radical intermediates, enabling unconventional stereochemical outcomes via energy-transfer mechanisms . Computational studies (DFT) model transition-state geometries to predict ee .
Stability: Under what conditions does this compound undergo racemization or degradation?
Answer:
- Thermal Stability : Prolonged heating above 80°C may induce racemization via keto-enol tautomerism.
- pH Sensitivity : Acidic conditions (pH < 3) promote ester hydrolysis to the carboxylic acid; basic conditions (pH > 10) risk β-elimination.
- Light Exposure : UV light accelerates radical-mediated degradation; store in amber vials at −20°C under inert gas .
Purity Profiling: What are common synthetic impurities, and how are they characterized?
Answer:
- Impurities : Residual starting materials (e.g., 3-oxo precursor), diastereomers, and hydrolyzed products (e.g., 3-hydroxy-3-(p-tolyl)propanoic acid).
- Detection : HPLC with UV/Vis detection (λ = 254 nm) using C18 columns (e.g., 70:30 acetonitrile/water + 0.1% TFA). Compare retention times against reference standards (e.g., EP impurities cataloged in ).
- Quantification : Calibration curves (R² > 0.99) for impurities at 0.1–1.0% w/w levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
